molecular formula C14H12N2O3S B1589715 1-(Phenylsulfonyl)-5-methoxy-4-azaindole CAS No. 372077-49-1

1-(Phenylsulfonyl)-5-methoxy-4-azaindole

Cat. No. B1589715
M. Wt: 288.32 g/mol
InChI Key: DBGCFODVQKTQKT-UHFFFAOYSA-N
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Description

Phenylsulfonyl compounds are a class of organic compounds that contain a phenyl group attached to a sulfonyl group. They are often used as intermediates in organic synthesis due to their reactivity .


Molecular Structure Analysis

The molecular structure of phenylsulfonyl compounds can be analyzed using various spectroscopic techniques such as UV-Vis, FT-IR, MS, and NMR .


Chemical Reactions Analysis

Phenylsulfonyl compounds can undergo various chemical reactions. For example, they can participate in Suzuki–Miyaura type reactions , and can also undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . The specific properties of “1-(Phenylsulfonyl)-5-methoxy-4-azaindole” are not available in the literature.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Synthesis and Reactivity: 1-(Phenylsulfonyl)-5-methoxy-4-azaindole is involved in chemical reactions like cycloadditions and Michael-type reactions. For instance, 5-Methoxy-2-vinyl-4-azaindoles, which are related compounds, react with dienophiles under specific conditions, illustrating the compound's chemical reactivity and potential in synthetic chemistry (Rodriguez-Salvador et al., 1997).

Molecular Docking and Structure Analysis

  • Molecular Docking Studies: Studies involving related compounds such as tetrazole derivatives provide insights into molecular interactions, particularly with enzymes like cyclooxygenase-2. These studies are crucial for understanding the biochemical interactions and potential therapeutic applications of these compounds (Al-Hourani et al., 2015).

Design and Synthesis of Inhibitors

  • Selective Inhibitors: Compounds like 1-(Phenylsulfonyl)-5-methoxy-4-azaindole are used in the design and synthesis of selective inhibitors. These are critical in pharmaceutical research for targeting specific enzymes or receptors in disease treatment (Zarghi et al., 2008).

Antiviral Activity

  • Antiviral Properties: Research into azaindole derivatives, closely related to 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, has led to the discovery of compounds with significant antiviral activity. This highlights the potential use of these compounds in developing new antiviral drugs (Wang et al., 2009).

X-ray Crystallography and Structure Elucidation

  • Crystallography and Structure Elucidation: The structural analysis of compounds similar to 1-(Phenylsulfonyl)-5-methoxy-4-azaindole, such as 1-{4-(Methylsulfonyl)phenyl}-5-phenyl-1H-tetrazole, contributes significantly to the field of crystallography and helps in elucidating the molecular structure of complex organic compounds (Al-Hourani et al., 2015).

Safety And Hazards

The safety and hazards of a compound are typically provided in its Safety Data Sheet (SDS). For example, 1-(Phenylsulfonyl)pyrrole is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions in the field of phenylsulfonyl compounds could involve the development of new synthetic methods, the exploration of new reactions, and the design of new compounds with improved properties .

properties

IUPAC Name

1-(benzenesulfonyl)-5-methoxypyrrolo[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-14-8-7-13-12(15-14)9-10-16(13)20(17,18)11-5-3-2-4-6-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBGCFODVQKTQKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)N(C=C2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40458849
Record name 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Phenylsulfonyl)-5-methoxy-4-azaindole

CAS RN

372077-49-1
Record name 1-(Benzenesulfonyl)-5-methoxy-1H-pyrrolo[3,2-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40458849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JY Mérour, S Routier, F Suzenet, B Joseph - Tetrahedron, 2013 - Elsevier
Since our last reviews on azaindoles, 1, 1 (a), 1 (b), 2 which covered years 2000–2006 more than 250 papers have been published. In 2007, a review on organometallic reactions on …
Number of citations: 125 www.sciencedirect.com

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